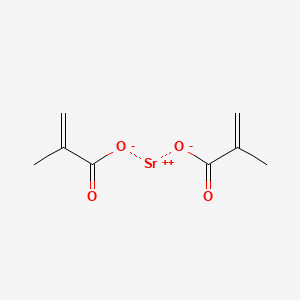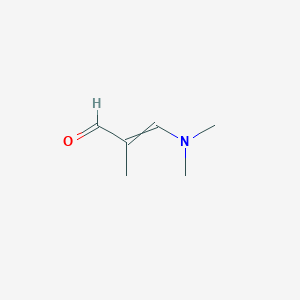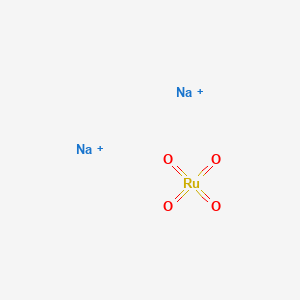
4-Bromobenzaldehyde-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzaldehyde-13C6 is the 13C labeled 4-Bromobenzaldehyde . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
4-Bromobenzaldehyde may be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .Molecular Structure Analysis
The molecular weight of 4-Bromobenzaldehyde-13C6 is 190.97 . The molecular formula is C13C6H5BrO . The SMILES representation is O=C[13C]1=[13CH][13CH]=13C[13CH]=[13CH]1 .Physical And Chemical Properties Analysis
4-Bromobenzaldehyde is a white solid with an almond odor . It has a melting point of 57 °C and a boiling point of 255–258 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Bromobenzaldehyde is widely utilized as an intermediate for the preparation of various organic compounds . It plays a crucial role in the synthesis of complex molecules used in various chemical reactions.
Pharmaceutical Applications
This compound is used as a precursor in the pharmaceutical industry . It’s involved in the synthesis of various drugs and medicinal compounds, contributing to advancements in healthcare and medicine.
Agrochemical Applications
4-Bromobenzaldehyde is also used in the preparation of agrochemicals . These chemicals include pesticides, herbicides, and other substances used to control pests and enhance crop production.
Preparation of Schiff’s Base
It reacts with sulfamethoxazole to prepare Schiff’s base, 4-[(4-Bromo-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzene sulfonamide . This compound can be used for the photostability of polyvinyl chloride (PVC), enhancing its durability and lifespan.
Palladium-Catalyzed Mono- and Bis-Arylation
4-Bromobenzaldehyde plays an important role in palladium-catalyzed mono- and bis-arylation of 3,4-(ethylenedioxy)thiophenes . This reaction is significant in the field of organic chemistry and materials science.
Cross-Coupling Study
It is employed in a cross-coupling study with potassium vinyltrifluoroborate . This research contributes to the development of new synthetic methods in organic chemistry.
Wirkmechanismus
Target of Action
4-Bromobenzaldehyde-13C6 is a stable isotope-labeled compound of 4-Bromobenzaldehyde .
Mode of Action
The compound interacts with its targets through various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Biochemical Pathways
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that the compound participates in various cross-coupling reactions, indicating its potential role in the synthesis of complex organic compounds .
Action Environment
It’s known that the compound displays reactivity characteristic of benzaldehyde and an aryl bromide , suggesting that its activity may be influenced by factors such as temperature, pH, and the presence of other reactive species.
Safety and Hazards
4-Bromobenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction .
Relevant Papers One relevant paper is “Crystal structure of 4-bromobenzaldehyde – complete redetermination at 200 K, C7H5BrO” by Ndima L, Cuthbertson J, Hosten E, Betz R .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-Bromobenzaldehyde-13C6 can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in this pathway include bromination, oxidation, and isotopic labeling.", "Starting Materials": [ "4-Bromotoluene", "Sodium bromide", "Sodium hypochlorite", "Sodium hydroxide", "13C-labeled carbon monoxide", "Acetic anhydride", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Bromination of 4-Bromotoluene using sodium bromide and sodium hypochlorite in the presence of sodium hydroxide to yield 4-Bromo-1-methylbenzene", "Step 2: Oxidation of 4-Bromo-1-methylbenzene using sodium hypochlorite and sodium hydroxide to yield 4-Bromo-1-methylbenzene-1-ol", "Step 3: Conversion of 4-Bromo-1-methylbenzene-1-ol to 4-Bromo-1-methylbenzene-1-carboxylic acid using carbon monoxide and acetic anhydride in the presence of sulfuric acid", "Step 4: Esterification of 4-Bromo-1-methylbenzene-1-carboxylic acid with methanol in the presence of sulfuric acid to yield 4-Bromo-1-methylbenzene-1-methoxy-carboxylic acid", "Step 5: Decarboxylation of 4-Bromo-1-methylbenzene-1-methoxy-carboxylic acid using sodium bicarbonate in methanol to yield 4-Bromobenzaldehyde-13C6" ] } | |
CAS-Nummer |
1037620-59-9 |
Molekularformel |
C¹³C₆H₅BrO |
Molekulargewicht |
190.97 |
Synonyme |
1-Bromo-4-formylbenzene-13C6; 4-Formyl-1-bromobenzene-13C6; 4-Formylbromobenzene-13C6; 4-Formylphenyl Bromide-13C6; NSC 21638-13C6; p-Bromobenzaldehyde-13C6; p-Formylbromobenzene-13C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










